![molecular formula C15H9BrN4 B2476075 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-14-6](/img/structure/B2476075.png)
3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic organic compound belonging to the triazoloquinazoline family. It is a polycyclic aromatic compound with a five-membered ring containing nitrogen, oxygen, and bromine atoms. This compound has been studied for its potential applications in scientific research, due to its unique properties.
Applications De Recherche Scientifique
Pharmacological Investigations
- H1-Antihistaminic Agents : Novel triazoloquinazolines, including derivatives of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline, have been synthesized and investigated for their potential as H1-antihistaminic agents. These compounds have shown significant protection against histamine-induced bronchospasm in animal models, with some exhibiting comparable or superior potency to standard antihistamines like chlorpheniramine maleate, and with reduced sedation effects (Alagarsamy et al., 2009); (Alagarsamy et al., 2008).
Anticancer Activity
- Cytotoxic Effects on Cancer Cells : Some derivatives of this compound have demonstrated cytotoxic effects on human cancer cell lines. These derivatives have shown potential as anticancer drugs, with some compounds inducing significant morphological changes and necrosis in cancer cells (Ovádeková et al., 2005).
Photophysical Properties
- Fluorescent Properties : Research on amino-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives has revealed their fluorescent properties. These compounds exhibit broad-range emission wavelengths and high fluorescent quantum yields in various solvents, with potential applications in fluorescence-based assays and sensors (Kopotilova et al., 2023).
Antimicrobial Activity
- Antibacterial and Antifungal Effects : Some novel quinazolinones fused with [1,2,4]-triazole have shown significant antibacterial and antifungal activities. These compounds have been effective against various gram-negative and gram-positive bacteria, as well as fungi, suggesting their potential use in developing new antimicrobial agents (Pandey et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, this compound can potentially influence various cellular processes, including cell growth and differentiation .
Mode of Action
This compound interacts with PCAF by binding to its active site . This binding is facilitated by the compound’s structural fragments, which are designed for effective interaction with PCAF . The exact nature of these interactions and the resulting changes in PCAF’s activity are still under investigation .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to gene expression and regulation . By inhibiting PCAF, this compound can potentially disrupt the acetylation of histones, a process that plays a crucial role in the regulation of gene expression . The downstream effects of this disruption are likely to include changes in cell growth and differentiation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of this compound . These studies suggest that the compound has the potential to effectively bind to PCAF and exert its inhibitory effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on PCAF . By binding to PCAF and disrupting its activity, this compound can potentially influence various cellular processes, including cell growth and differentiation . In particular, it has been suggested that this compound could have potential anticancer activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties, including its fluorescence quantum yield, can be affected by the polarity of the solvent . Additionally, the compound’s mode of action and efficacy can potentially be influenced by the specific cellular and molecular environment in which it is acting .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4/c16-11-7-5-10(6-8-11)14-18-19-15-12-3-1-2-4-13(12)17-9-20(14)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYWZMBFDCHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

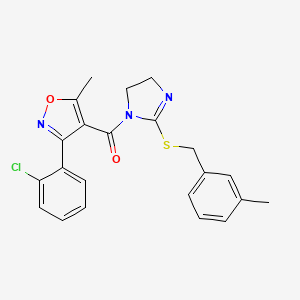
![N-(benzo[b]thiophen-5-yl)isoxazole-5-carboxamide](/img/structure/B2475994.png)
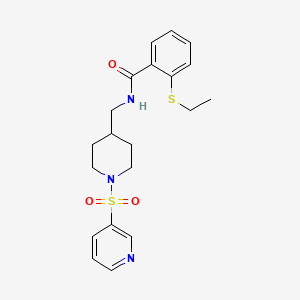

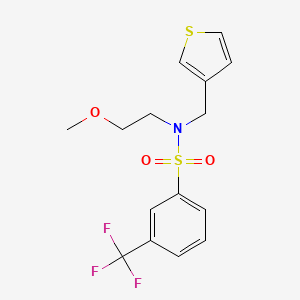
![3-allyl-8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476002.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)
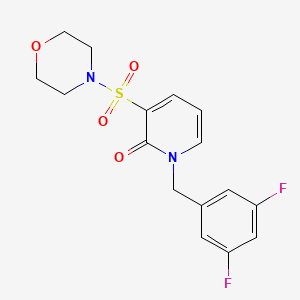
![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2476005.png)
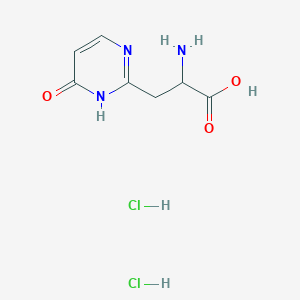

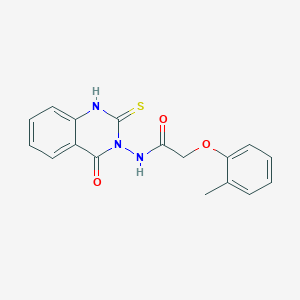
![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)